2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Description

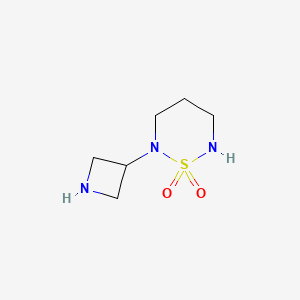

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a six-membered heterocyclic compound containing a sulfone (-SO₂-) group and an azetidine (four-membered nitrogen-containing ring) substituent.

Properties

IUPAC Name |

2-(azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c10-12(11)8-2-1-3-9(12)6-4-7-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBXEDLBGAHORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach for 1,2,6-Thiadiazinane 1,1-dioxide Core

The thiadiazinane 1,1-dioxide scaffold can be synthesized via cyclization reactions involving β-aminoethane sulfonamides and methylene donors such as dichloromethane, dibromomethane, or formaldehyde. This approach exploits the nucleophilicity of the amino group and the electrophilicity of the methylene donor to form the six-membered ring with sulfur dioxide incorporated as the dioxide moiety on sulfur.

- Typical Reaction Conditions:

- React β-aminoethane sulfonamide with a methylene donor under controlled temperature.

- Use of basic or neutral conditions to facilitate cyclization.

- Purification by crystallization or chromatography to isolate the thiadiazinane 1,1-dioxide ring system.

This method is amenable to scale-up for industrial production due to the availability of starting materials and straightforward reaction conditions.

Incorporation of the Azetidin-3-yl Substituent

The azetidin-3-yl group is introduced through functionalization of the thiadiazinane dioxide ring or by coupling preformed azetidine derivatives. The preparation of azetidine derivatives often involves:

-

- The azetidine moiety can be linked to the thiadiazinane dioxide core via nucleophilic substitution or amidation reactions.

- Reactions are typically conducted in solvents like methanol or dichloromethane, under hydrogen atmosphere when hydrogenation is involved.

- Catalysts such as palladium hydroxide on carbon facilitate hydrogenation steps to reduce intermediates or remove protecting groups.

Advanced Synthetic Optimization and Reaction Conditions

Research on related cyclic amide and sulfamide systems suggests optimization of reaction conditions to improve yields and selectivity:

| Entry | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyridine (6 eq) | DCE | 90 | 12 | 29 | Initial N-acylation attempt |

| 2 | CuO (2 eq) | DCE | 90 | 12 | 27 | Comparable yield to pyridine |

| 3 | CuO (2 eq) | Benzene | 80 | 12 | 30 | Slight yield improvement |

| 4 | CuO (2 eq) | Benzene | 80 | 24 | 92 | Optimized conditions, high yield |

| 5 | CuO (2 eq) | Benzene | 80 | 24 | 96 | Reaction not sensitive to air |

- The use of copper oxide as a catalyst or additive enhances the N-acylation step crucial for ring formation.

- Higher temperatures (up to 80-90 °C) and extended reaction times (12-24 hours) significantly improve yields.

- The reaction tolerates air, simplifying operational procedures.

Summary of Preparation Methodology

| Step | Description | Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Synthesis of β-aminoethane sulfonamide precursor | Starting amines, sulfonylation reagents | High purity intermediates |

| 2 | Cyclization with methylene donors to form thiadiazinane 1,1-dioxide | Dichloromethane, dibromomethane, formaldehyde, base | Moderate to high yield |

| 3 | Preparation of azetidin-3-yl intermediate | N-t-butyl-O-trimethylsilylazetidine, HCl, hydrogenation | 64% crystalline product |

| 4 | Coupling azetidine to thiadiazinane dioxide core | Methanol, Pd(OH)2/C catalyst, hydrogen atmosphere | Efficient coupling |

| 5 | Purification and isolation | Extraction, crystallization, chromatography | Pure 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide |

Research Findings and Notes

- The cyclization step forming the thiadiazinane dioxide ring is sensitive to the choice of methylene donor and reaction conditions, with formaldehyde and dichloromethane being effective.

- The azetidine moiety requires careful handling, often protected as silyl ethers or t-butyl derivatives during synthesis to prevent decomposition.

- Catalytic hydrogenation is a key step for deprotection and functional group modifications on the azetidine ring.

- Optimization of acylation and coupling steps using copper oxide and controlled temperature significantly enhances yield and purity.

- The overall synthetic sequence is adaptable for scale-up and industrial synthesis due to the use of common reagents and mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiadiazinane ring.

Substitution: The azetidine and thiadiazinane rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ring Size and Substituent Variations

- 1,2,6-Thiadiazinane vs. 1,2,4-Thiadiazinane: The target compound’s six-membered 1,2,6-thiadiazinane ring differs from 1,2,4-thiadiazinane derivatives (e.g., synthesized via three-component SuFEx reactions), where the sulfone and nitrogen atoms occupy adjacent positions.

- Azetidine vs. Methyl Substituents: Replacing the methyl group in 2-methyl-1,2,6-thiadiazinane 1,1-dioxide with an azetidin-3-yl group introduces a strained four-membered ring. This modification may influence solubility and reactivity, as azetidines are known to participate in ring-opening reactions under acidic conditions .

Fused vs. Non-Fused Systems

- Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides: Fused-ring systems like 4-allyl-6-chloro-thienothiadiazine dioxides (melting points: 85–92°C) exhibit enhanced aromaticity and planar structures, contrasting with the non-fused, flexible 1,2,6-thiadiazinane scaffold . Fused derivatives often show improved thermal stability but reduced synthetic accessibility .

- Benzothiadiazine 1,1-Dioxides: Benzene-fused analogues (e.g., 1,2,3-benzothiadiazine 1,1-dioxides) are pharmacologically significant, with marketed drugs leveraging their planar structure for target binding. The non-fused 1,2,6-thiadiazinane may offer greater conformational diversity for drug design .

Physicochemical Properties

- Solubility: Benzofused sultams (e.g., (3R,6S)-2-(2-methoxybenzyl)-tetrahydrobenzo[g]thiadiazocine 1,1-dioxide) show moderate solubility in chloroform (c=0.61), while non-fused thiadiazinanes may exhibit higher polarity due to the sulfone group .

- Melting Points: Thienothiadiazine dioxides melt at 85–92°C , whereas 2-methyl-1,2,6-thiadiazinane 1,1-dioxide (MW 150.2 g/mol) likely has a lower melting point due to reduced crystallinity .

Stability and Reactivity

Biological Activity

The compound 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiadiazine ring with an azetidine substituent. The presence of the sulfur atom in the ring contributes to its unique chemical properties and biological activities.

Anticancer Properties

Research has indicated that compounds related to thiadiazines exhibit notable anticancer activities. For instance, derivatives of thiadiazine have shown selective cytotoxicity against various cancer cell lines. A study highlighted that a related compound demonstrated significant cell cycle disruption and apoptotic activity with an IC50 value of 8.98 μM against cancer cells, suggesting the potential for developing new selective cell cycle inhibitors .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of Pim kinases, which are implicated in cancer progression and survival. Inhibition of these kinases can lead to reduced proliferation and increased apoptosis in cancer cells .

- Cell Cycle Disruption : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to cell cycle arrest and subsequent apoptosis in malignant cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiadiazine compounds can significantly inhibit the growth of cancer cell lines. For instance:

- A derivative showed selective activity against breast cancer cells with minimal effects on normal cells.

- The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazine ring can enhance anticancer activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Activity Type | Cell Line Tested |

|---|---|---|---|

| 2-(Azetidin-3-yl)-1,2,6-thiadiazinane | TBD | Cytotoxicity | TBD |

| Thiadiazine derivative A | 8.98 | Cell cycle disruption | Breast cancer |

| Thiadiazine derivative B | TBD | Apoptosis induction | Lung cancer |

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with azetidine precursors and thiadiazinane frameworks. Key steps include:

- Azetidine functionalization : Azetidin-3-yl groups are introduced via nucleophilic substitution or ring-opening reactions using ethyl chloroacetate or hydrazine hydrate derivatives .

- Thiadiazinane formation : Cyclization of sulfonamide intermediates under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are used to isolate intermediates and final products.

- Characterization : Nuclear magnetic resonance (NMR, H and C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy validate structural integrity .

Q. What key functional groups in this compound dictate its reactivity, and how can they be modified to study structure-activity relationships (SAR)?

- Sulfone groups (1,1-dioxide) : Highly electron-withdrawing, influencing electrophilic substitution and hydrogen-bonding interactions. Oxidation states can be adjusted using hydrogen peroxide or ozone .

- Azetidine ring : Strain-driven reactivity enables ring-opening for functionalization (e.g., alkylation at the 3-position) .

- Thiadiazinane core : Susceptible to nucleophilic attack at sulfur; substituents on nitrogen modulate steric and electronic effects.

Methodological SAR approach : Systematic substitution at the azetidine N-atom or thiadiazinane S-atom, followed by comparative bioactivity assays (e.g., enzyme inhibition kinetics) .

Q. How are preliminary biological activities of this compound assessed, and what assays are prioritized for early-stage pharmacological profiling?

- In vitro screening :

- Enzyme inhibition : Use fluorogenic substrates or spectrophotometric assays (e.g., protease or kinase targets) .

- Cellular cytotoxicity : MTT or resazurin assays in cancer/primary cell lines.

- ADME profiling :

- Target prioritization : Computational docking (e.g., AutoDock Vina) to identify putative binding pockets in proteins homologous to those inhibited by pyridothiadiazine derivatives .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound derivatives?

- Reaction path prediction : Quantum mechanical calculations (DFT, MP2) identify transition states and energy barriers for key steps like cyclization or sulfonation .

- Solvent/catalyst screening : Machine learning models (e.g., Random Forest) trained on reaction databases predict optimal solvents (e.g., DMSO vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .

- Retrosynthetic analysis : Tools like ICSynth (ICReDD) decompose the target molecule into feasible precursors, prioritizing commercially available azetidine building blocks .

Q. How can researchers resolve contradictions in biological activity data across different assays or model systems?

- Data normalization : Account for assay-specific variables (e.g., cell line genetic drift, enzyme batch variability) using Z-score normalization or positive/negative controls .

- Mechanistic deconvolution :

- Cross-model validation : Compare results in 2D monolayers, 3D organoids, and in vivo models to distinguish compound-specific effects from system artifacts .

Q. What factorial design approaches are recommended for optimizing reaction conditions in thiadiazinane-azetidine hybrid synthesis?

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Design : A factorial design (k = 4 variables) with center points to model curvature. Response variables include yield and purity (HPLC) .

- Analysis : ANOVA identifies significant factors; interaction plots reveal synergistic effects (e.g., high temperature + polar solvent accelerates cyclization but increases byproducts) .

- Validation : Confirm optimal conditions in triplicate, then scale to mmol quantities with rigorous impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.